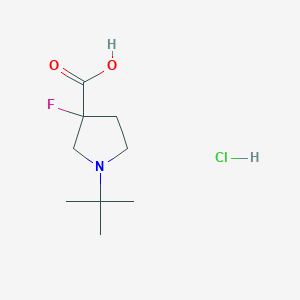
1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H17ClFNO2 . Detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Tert-butyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride include its molecular weight of 225.69 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Fluoropyrrolidine Derivatives in Medicinal Chemistry : Fluoropyrrolidine derivatives, including those related to 1-tert-butyl-3-fluoropyrrolidine, are useful in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected fluoropyrrolidine carbonyl fluorides are synthesized as synthons for medicinal applications, offering high yield and ease of isolation (Singh & Umemoto, 2011).
Stereochemical Analysis for Fluoropyrrolidine Derivatives : Research on the absolute configuration of fluoropyrrolidine derivatives, which are closely related to 1-tert-butyl-3-fluoropyrrolidine, has been conducted. This involves vibrational circular dichroism and chemical synthesis, contributing to the understanding of stereochemistry crucial for medicinal applications (Procopiou et al., 2016).
Vinylfluoro Group in Synthesis : Studies have shown that vinylfluoro groups can act as acetonyl cation equivalents in synthetic chemistry. This is relevant for the synthesis of fluorinated pyrrolidine derivatives, including those structurally related to 1-tert-butyl-3-fluoropyrrolidine (Purkayastha et al., 2010).
Chemical Synthesis and Characterization
Characterization of Fluorinated Compounds : The synthesis and characterization of fluorinated compounds, such as tert-butyl piperazine carboxylates, are crucial in understanding the properties of fluorinated pyrrolidine derivatives. Structural analysis and biological evaluation of these compounds offer insights into their potential applications (Sanjeevarayappa et al., 2015).
Economical Synthesis from L-Aspartic Acid : Research into the economical synthesis of tert-butyl aminopyrrolidine carboxylates from L-aspartic acid highlights the cost-effective production methods for related compounds, which could be beneficial for large-scale applications (Han et al., 2018).
Biomedical Research
- Antimycobacterial Activities : Studies on tert-butyl substituted naphthyridine carboxylic acids, structurally similar to 1-tert-butyl-3-fluoropyrrolidine, have been conducted to evaluate their antimycobacterial activities. Such research is indicative of the potential biomedical applications of fluoropyrrolidine derivatives (Sriram et al., 2007).
Propriétés
IUPAC Name |
1-tert-butyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-8(2,3)11-5-4-9(10,6-11)7(12)13;/h4-6H2,1-3H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYRPWSIECOCCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1)(C(=O)O)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


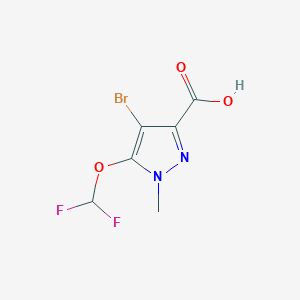
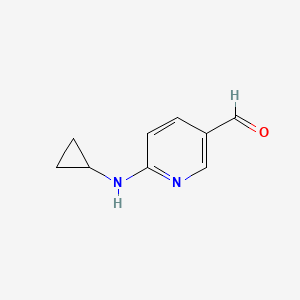

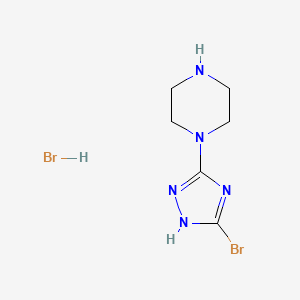
![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
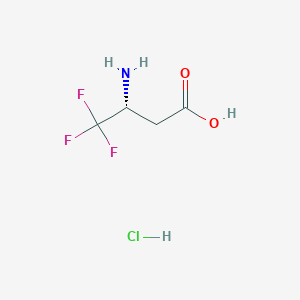
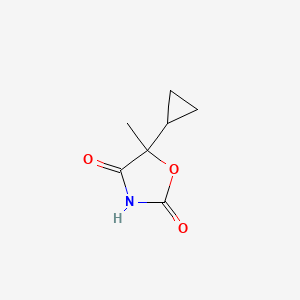
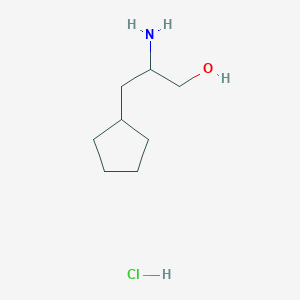

![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylamino)propanoic acid hydrochloride](/img/structure/B1382433.png)
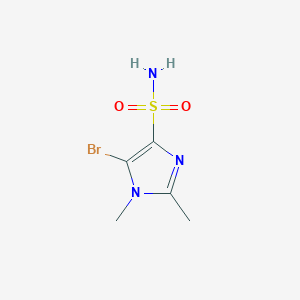
![1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1382435.png)